![molecular formula C24H29N5O4 B2521260 5-エトキシ-6-エチル-1-メチル-3-(2-オキソ-2-(4-フェニルピペラジン-1-イル)エチル)ピリド[2,3-d]ピリミジン-2,4(1H,3H)-ジオン CAS No. 1005297-65-3](/img/structure/B2521260.png)
5-エトキシ-6-エチル-1-メチル-3-(2-オキソ-2-(4-フェニルピペラジン-1-イル)エチル)ピリド[2,3-d]ピリミジン-2,4(1H,3H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidine derivatives is described in the provided papers. For instance, the synthesis of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves treating a precursor with ethyl iodide . Another method involves cyclization of 3-amino-1,2,4-triazole with diethyl ethoxymethylenemalonate to produce a related compound . Similarly, the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position involves C5-alkylation or cyclization, followed by alkylation with a phosphonate group and subsequent reactions to introduce various substituents . These methods could potentially be adapted to synthesize the compound by introducing the appropriate substituents at the relevant positions on the pyrimidine ring.
Molecular Structure Analysis
X-ray analysis has been used to confirm the structures of related compounds, such as 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one . This technique could similarly be employed to determine the molecular structure of the compound , ensuring that the desired substituents are present and correctly positioned. The presence of a phenylpiperazine moiety in the compound suggests potential interactions with biological targets, as this functional group is often seen in molecules with neurological activity.
Chemical Reactions Analysis
The related compounds have been subjected to various chemical reactions to introduce different functional groups. For example, reaction with elemental bromine, N-chloro-, or N-iodosuccinimide can introduce halogen substituents into the pyrimidine ring . These reactions are important for modifying the biological activity of the compounds. The compound may also undergo similar reactions, allowing for the introduction of additional functional groups or for the modification of existing ones to alter its properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not provided, we can infer from related compounds that such properties would likely include solubility in organic solvents, potential for crystallization (as evidenced by X-ray analysis), and the presence of multiple functional groups that could affect its reactivity and interaction with biological targets . The carbon-13 chemical shift values mentioned for related compounds could provide insights into the electronic environment of the carbon atoms in the compound, which is useful for understanding its chemical behavior .
科学的研究の応用
医薬品化学と創薬
- 抗がん作用: 6-メチルクマリン誘導体は、その抗腫瘍活性について研究されています。 研究者らは、がん細胞の増殖を阻害し、アポトーシスを誘導する能力を探求しています .
蛍光プローブとイメージング剤
- 蛍光特性: 6-メチルクマリンは、励起時に蛍光を示します。 科学者たちは、それを蛍光プローブとして使用して、生細胞における細胞プロセス、タンパク質の局在化、および薬物分布を可視化します .
消毒薬と歴史的用途
作用機序
将来の方向性
特性
IUPAC Name |
5-ethoxy-6-ethyl-1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-4-17-15-25-22-20(21(17)33-5-2)23(31)29(24(32)26(22)3)16-19(30)28-13-11-27(12-14-28)18-9-7-6-8-10-18/h6-10,15H,4-5,11-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVYPPCKLQGFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


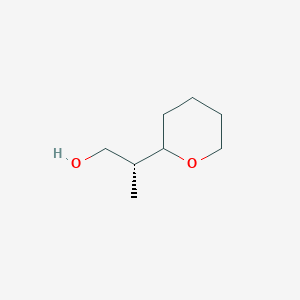
![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2521182.png)
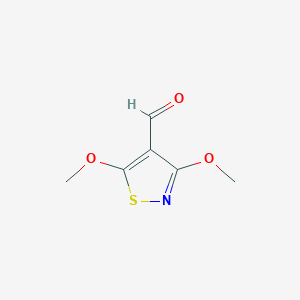
![N-(3-fluorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2521185.png)
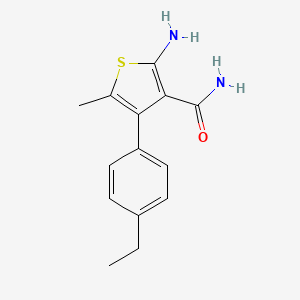
![1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2521190.png)
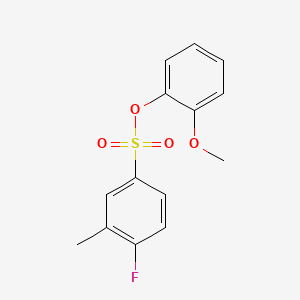
![2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2521192.png)
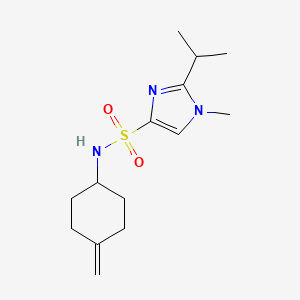

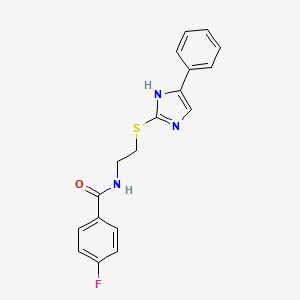
![(2-Fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2521196.png)
![N-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2521198.png)